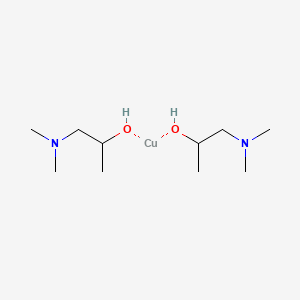

Bis(dimethylamino-2-propoxy)copper(II)

Description

Properties

CAS No. |

185827-91-2 |

|---|---|

Molecular Formula |

C10H26CuN2O2+2 |

Molecular Weight |

269.87 g/mol |

IUPAC Name |

copper bis(1-(dimethylamino)propan-2-ol) |

InChI |

InChI=1S/2C5H13NO.Cu/c2*1-5(7)4-6(2)3;/h2*5,7H,4H2,1-3H3;/q;;+2 |

InChI Key |

DMVVGZLAQBSSCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(C)C)O.CC(CN(C)C)O.[Cu] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bis(dimethylamino-2-propoxy)copper(II)

CAS Number: 185827-91-2

This technical guide provides a comprehensive overview of Bis(dimethylamino-2-propoxy)copper(II), a coordination complex with significant applications in materials science and catalysis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and experimental applications.

Chemical and Physical Properties

Bis(dimethylamino-2-propoxy)copper(II), also known by its synonym Bis[1-(dimethylamino)-2-propanolato]copper or the abbreviation Cu(dmap)₂, is a copper(II) complex with the chemical formula C₁₀H₂₄CuN₂O₂.[1][2][3][4][5] It exists as dark purple crystals and is sensitive to air and moisture, necessitating handling and storage under an inert atmosphere.[1]

| Property | Value | Reference |

| CAS Number | 185827-91-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₂₄CuN₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 267.86 g/mol | [1] |

| Appearance | Dark purple crystals | [1] |

| Melting Point | 126-131 °C | |

| Solubility | Soluble in various organic solvents. | |

| Sensitivity | Air and moisture sensitive | [1] |

Synthesis

A plausible synthetic route, based on the synthesis of similar copper(II) aminoalkoxide complexes, would involve the reaction of a copper(II) salt (e.g., copper(II) chloride) with two equivalents of the sodium salt of 1-dimethylamino-2-propanol in an anhydrous organic solvent.

DOT Script for General Synthesis Pathway

Caption: General synthetic pathway for Bis(dimethylamino-2-propoxy)copper(II).

Experimental Protocols and Applications

Bis(dimethylamino-2-propoxy)copper(II) is a versatile precursor and catalyst with prominent applications in materials science, particularly in thin film deposition, and in organic synthesis as a catalyst for various transformations.[1]

Atomic Layer Deposition (ALD) of Copper(I) Oxide Films

A significant application of Bis(dimethylamino-2-propoxy)copper(II) is as a precursor in the atomic layer deposition of copper(I) oxide (Cu₂O) thin films.

Experimental Protocol:

-

Precursor: Bis(dimethylamino-2-propoxy)copper(II)

-

Co-reactant: Water vapor

-

Deposition Temperature: 110-175 °C

-

Growth Rate: Approximately 0.12 ± 0.02 Å per cycle

The process involves sequential, self-limiting surface reactions of the copper precursor and water vapor to deposit a conformal thin film of copper(I) oxide.

DOT Script for ALD Experimental Workflow

References

- 1. Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2 | Cu(C5H12NO)2 – Ereztech [ereztech.com]

- 2. Bis(dimethylamino-2-propoxy)copper(II) | CymitQuimica [cymitquimica.com]

- 3. strem.com [strem.com]

- 4. Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2 | C10H24CuN2O2 - Ereztech [ereztech.com]

- 5. americanelements.com [americanelements.com]

An In-depth Technical Guide on the Structure and Application of Bis(dimethylamino-2-propoxy)copper(II) [Cu(dmap)2]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Identity and Physicochemical Properties

Cu(dmap)₂ is an organometallic compound featuring a central copper atom in the +2 oxidation state.[1] It is coordinated by two bidentate dimethylamino-2-propoxy ligands. The compound presents as dark purple crystals and is noted for its sensitivity to air and moisture, necessitating handling and storage under inert atmospheric conditions.[1][2]

Table 1: Physicochemical Properties of Cu(dmap)₂

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₄CuN₂O₂ | [3] |

| Molecular Weight | 267.86 g/mol | [3] |

| CAS Number | 185827-91-2 | [2][4] |

| Appearance | Dark purple crystals | [2] |

| Oxidation State of Copper | +2 | [1] |

| Sensitivity | Air and moisture sensitive | [1][2] |

Structural Elucidation

Coordination Geometry of the Copper(II) Center

The copper(II) ion, with its d⁹ electron configuration, typically exhibits a preference for distorted coordination geometries due to the Jahn-Teller effect. Common coordination environments for Cu(II) complexes include square planar, square pyramidal, trigonal bipyramidal, and distorted octahedral geometries.

In the case of Cu(dmap)₂, each dimethylamino-2-propoxy ligand acts as a bidentate chelate, coordinating to the central copper atom through the oxygen of the propoxy group and the nitrogen of the dimethylamino group. This results in a coordination number of four around the copper center. While the precise geometry has not been experimentally determined through single-crystal X-ray diffraction in the available literature, a distorted square planar or a flattened tetrahedral geometry is anticipated. The chelation of the two ligands would lead to the formation of two five-membered rings, contributing to the stability of the complex.

Spectroscopic Characterization

Although detailed spectroscopic data is not extensively reported in the search results, characterization of Cu(dmap)₂ and related copper(II) complexes typically involves a suite of spectroscopic techniques to probe the coordination environment and electronic structure. These methods include:

-

Infrared (IR) Spectroscopy: To identify the vibrational modes associated with the dmap ligand and to confirm its coordination to the copper center.

-

UV-Visible (UV-Vis) Spectroscopy: To study the d-d electronic transitions of the Cu(II) ion, which are sensitive to the coordination geometry.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: As a paramagnetic d⁹ ion, Cu(II) is EPR active, and the spectral parameters can provide detailed information about the symmetry of the ligand field around the copper ion.

Synthesis and Experimental Protocols

While a detailed, standalone synthesis protocol for Cu(dmap)₂ was not found in the search results, its application as a precursor in Atomic Layer Deposition (ALD) provides context for its in-situ use and handling.

General Synthesis Approach for Copper(II) Alkoxides

The synthesis of copper(II) aminoalkoxides like Cu(dmap)₂ generally involves the reaction of a copper(II) salt (e.g., copper(II) chloride or copper(II) acetate) with the corresponding amino alcohol (1-(dimethylamino)-2-propanol in this case) in a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent the oxidation or hydrolysis of the product. The final product is often purified by sublimation or recrystallization.

Experimental Protocol: Atomic Layer Deposition of Copper Thin Films

Cu(dmap)₂ is utilized as a precursor for the low-temperature ALD of copper and copper oxide thin films. A common co-reactant is a reducing agent such as diethylzinc (Et₂Zn) or tertiary butyl hydrazine (TBH).

Experimental Workflow: ALD of Copper using Cu(dmap)₂ and a Reducing Agent

Caption: A schematic representation of a typical Atomic Layer Deposition (ALD) cycle for depositing copper thin films using Cu(dmap)₂ as the copper precursor and a reducing agent.

Applications in Materials Science

The primary application of Cu(dmap)₂ is as a precursor in chemical vapor deposition (CVD) and, more specifically, atomic layer deposition (ALD) for the fabrication of high-purity copper and copper(I) oxide thin films at relatively low temperatures.[1] These thin films are crucial components in microelectronics for applications such as interconnects and seed layers.

Logical Relationships in ALD using Cu(dmap)₂

The successful deposition of thin films using Cu(dmap)₂ in an ALD process relies on a series of self-limiting surface reactions.

Caption: Logical flow of the surface chemistry during the atomic layer deposition of copper using Cu(dmap)₂.

Conclusion

Cu(dmap)₂ is a valuable precursor for the deposition of copper-containing thin films, owing to its volatility and reactivity at moderate temperatures. While its fundamental solid-state structure, including precise bond lengths and angles, awaits detailed crystallographic elucidation, its chemical properties and utility in advanced material fabrication are well-recognized. Further research into the single-crystal structure of Cu(dmap)₂ would provide deeper insights into its reactivity and could aid in the design of next-generation deposition precursors.

References

- 1. Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2 | Cu(C5H12NO)2 – Ereztech [ereztech.com]

- 2. Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2 | C10H24CuN2O2 - Ereztech [ereztech.com]

- 3. Bis(dimethylamino-2-propoxy)copper(Cu(dmap)2) | C10H24CuN2O2 | CID 15800092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. strem.com [strem.com]

Synthesis of Bis(dimethylamino-2-propoxy)copper(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of bis(dimethylamino-2-propoxy)copper(II), a coordination complex with applications in organic synthesis and materials science, particularly as a precursor for chemical vapor deposition (CVD). This document outlines the relevant chemical and physical properties, a detailed, inferred experimental protocol for its synthesis, and methods for its characterization. Due to the limited availability of primary literature focused solely on this compound, the provided synthesis protocol is based on established methods for analogous copper(II) aminoalkoxide complexes.

Compound Identification and Properties

Bis(dimethylamino-2-propoxy)copper(II), also known by its synonym bis[1-(dimethylamino)-2-propanolato]copper or the abbreviation Cu(dmap)₂, is a copper(II) complex coordinated by two deprotonated dimethylamino-2-propanol ligands.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₄CuN₂O₂ | [1][2] |

| Molecular Weight | 267.86 g/mol | [1][2] |

| CAS Number | 185827-91-2 | [1] |

| Appearance | Dark purple crystals | [1] |

| Melting Point | 126-131 °C | |

| Purity | min. 97% | [3] |

| Sensitivity | Air and moisture sensitive | [1] |

Note: Physical properties such as melting point are sourced from commercial suppliers and may vary.

Synthesis Methodology

The synthesis of bis(dimethylamino-2-propoxy)copper(II) is not extensively detailed in peer-reviewed literature. However, a general and effective method for the preparation of copper(II) aminoalkoxides involves the reaction of a copper(II) salt with the corresponding amino alcohol in the presence of a base. A plausible and commonly employed route is the reaction of anhydrous copper(II) chloride with the sodium salt of 1-dimethylamino-2-propanol.[4]

General Reaction Scheme

The overall reaction can be summarized as follows:

2 (CH₃)₂NCH₂CH(CH₃)OH + 2 Na → 2 (CH₃)₂NCH₂CH(CH₃)ONa + H₂ CuCl₂ + 2 (CH₃)₂NCH₂CH(CH₃)ONa → Cu(OCH(CH₃)CH₂N(CH₃)₂)₂ + 2 NaCl

Experimental Workflow

Caption: A logical workflow for the synthesis of bis(dimethylamino-2-propoxy)copper(II).

Detailed Experimental Protocol

Note: This protocol is a generalized procedure based on the synthesis of similar copper(II) aminoalkoxide and ketoiminate complexes and should be adapted and optimized as necessary.[4] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of the reagents and product.[1]

Materials and Reagents

-

1-Dimethylamino-2-propanol (reagent grade, distilled and dried over molecular sieves)

-

Sodium metal (reagent grade)

-

Anhydrous copper(II) chloride

-

Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone ketyl)

-

Anhydrous pentane or hexane (for washing)

Synthesis of Sodium 1-dimethylamino-2-propoxide

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add freshly cut sodium metal (1.0 eq) to anhydrous THF.

-

Slowly add 1-dimethylamino-2-propanol (1.0 eq) dropwise to the stirred suspension at room temperature.

-

After the initial exothermic reaction subsides, gently heat the mixture to reflux until all the sodium has reacted and a clear to slightly hazy solution of the sodium alkoxide is formed.

-

Allow the solution to cool to room temperature.

Synthesis of Bis(dimethylamino-2-propoxy)copper(II)

-

In a separate flame-dried Schlenk flask, prepare a suspension of anhydrous copper(II) chloride (0.5 eq) in anhydrous THF.

-

Slowly add the freshly prepared sodium 1-dimethylamino-2-propoxide solution to the stirred suspension of copper(II) chloride at room temperature via a cannula.

-

A color change to a dark purple and the formation of a precipitate (sodium chloride) should be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours to ensure complete reaction.

Isolation and Purification

-

Remove the sodium chloride precipitate by filtration through a cannula fitted with a filter frit or by centrifugation and decantation.

-

Remove the THF from the filtrate under reduced pressure to yield the crude product as a dark purple solid.

-

The crude product can be purified by sublimation under high vacuum or by recrystallization from a non-coordinating solvent such as pentane or hexane at low temperature.

-

Collect the purified dark purple crystals and dry them under vacuum.

Characterization Data

| Technique | Expected Observations |

| Infrared (IR) Spectroscopy | Absence of a broad O-H stretching band from the free ligand (around 3300 cm⁻¹). Presence of C-H, C-N, and C-O stretching vibrations. The Cu-O and Cu-N stretching frequencies would be expected in the low-frequency region. |

| UV-Visible Spectroscopy | A broad d-d transition band in the visible region, characteristic of a d⁹ copper(II) complex, is expected, which accounts for its deep color. |

| Thermogravimetric Analysis (TGA) | TGA can be used to determine the thermal stability and decomposition temperature of the complex. This is particularly relevant for its application as a CVD precursor. |

| Elemental Analysis | The elemental composition should correspond to the chemical formula C₁₀H₂₄CuN₂O₂. |

Signaling Pathways and Biological Activity

There is no information available in the scientific literature to suggest that bis(dimethylamino-2-propoxy)copper(II) is involved in any biological signaling pathways. Its primary applications are in materials science and catalysis, and it is not intended for pharmaceutical or in vivo use.

Safety and Handling

-

Bis(dimethylamino-2-propoxy)copper(II) is air and moisture sensitive and should be handled and stored under an inert atmosphere.[1]

-

It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses, when handling this compound.

-

The synthesis should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of bis(dimethylamino-2-propoxy)copper(II) can be achieved through the reaction of a copper(II) salt with the sodium salt of 1-dimethylamino-2-propanol. While a dedicated, detailed synthetic paper is not available, the general methodology for related copper(II) aminoalkoxides provides a reliable pathway for its preparation. Further research is needed to fully characterize this compound with modern spectroscopic techniques and to explore its full potential in catalysis and materials science.

References

- 1. Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2 | Cu(C5H12NO)2 – Ereztech [ereztech.com]

- 2. Bis(dimethylamino-2-propoxy)copper(Cu(dmap)2) | C10H24CuN2O2 | CID 15800092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. strem.com [strem.com]

- 4. US8692010B1 - Synthesis method for copper compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to Bis[1-(dimethylamino)-2-propanolato]copper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis[1-(dimethylamino)-2-propanolato]copper, scientifically known as Cu(C₅H₁₂NO)₂, and commonly referred to as Cu(dmap)₂, is a copper(II) coordination complex that has garnered significant interest in the fields of materials science and catalysis.[1] This document provides a comprehensive overview of the known properties of Cu(dmap)₂, including its chemical and physical characteristics, synthesis, and primary applications. It details experimental contexts for its use, particularly as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the fabrication of copper-containing thin films. While the compound is a staple in materials chemistry, this guide also addresses the current lack of extensive research into its biological activities. All quantitative data is presented in standardized tables, and key processes are visualized using logical diagrams.

Core Properties and Characteristics

Bis[1-(dimethylamino)-2-propanolato]copper is a dark purple crystalline solid at room temperature.[1] It is characterized by its sensitivity to both air and moisture, necessitating storage in an inert and dry environment to prevent decomposition.[1] The central copper atom is in the +2 oxidation state, coordinated by two bidentate 1-(dimethylamino)-2-propanolato ligands.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Cu(dmap)₂ is presented in Table 1. This data is essential for handling, storage, and application of the compound in a research or industrial setting.

| Property | Value | Reference(s) |

| Synonyms | Cu(dmap)₂, Bis(dimethylamino-2-propoxy)copper(II) | [1] |

| CAS Number | 185827-91-2 | [1] |

| Molecular Formula | C₁₀H₂₄CuN₂O₂ | [1][2] |

| Molecular Weight | 267.86 g/mol | [1][2] |

| Appearance | Dark purple crystalline solid | [1] |

| Melting Point | 126-131 °C | [3] |

| Sensitivity | Air and moisture sensitive | [1] |

Purity and Composition

The elemental composition is a critical parameter for ensuring the purity of the precursor for deposition applications. Table 2 outlines the expected elemental analysis values for high-purity Cu(dmap)₂.

| Element | Expected Percentage (%) | Reference(s) |

| Carbon (C) | 43.5 - 46.2 | [3] |

| Hydrogen (H) | 8.8 - 9.3 | [3] |

| Copper (Cu) | 23.0 - 24.4 | [3] |

Synthesis and Handling

General Synthesis Approach

While a detailed, publicly available, step-by-step protocol for the synthesis of bis[1-(dimethylamino)-2-propanolato]copper is not readily found in peer-reviewed literature, a general synthetic route can be inferred from standard coordination chemistry techniques for preparing metal alkoxides. The synthesis would likely involve the reaction of a suitable copper(II) salt with 1-(dimethylamino)-2-propanol in the presence of a base to deprotonate the alcohol, leading to the formation of the copper alkoxide complex.

The logical workflow for such a synthesis is depicted below.

Caption: General workflow for the synthesis of Cu(dmap)₂.

Handling and Storage Precautions

Given its sensitivity to air and moisture, bis[1-(dimethylamino)-2-propanolato]copper requires careful handling under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[1] It should be stored in tightly sealed containers in a dry environment.[1] Standard personal protective equipment, including gloves and eye protection, should be used in a well-ventilated area.[1] The compound is associated with the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1]

Spectroscopic and Structural Data

A thorough search of scientific literature and chemical databases did not yield specific, experimentally determined spectroscopic or crystallographic data for bis[1-(dimethylamino)-2-propanolato]copper. This section outlines the expected analytical techniques and the type of information they would provide, should such data become available.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As the Cu(II) center is paramagnetic, proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be expected to show significantly broadened signals. Therefore, NMR is generally not a primary characterization technique for this compound. Copper itself has two NMR active nuclei (⁶³Cu and ⁶⁵Cu), but these are only observable for diamagnetic Cu(I) complexes.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for confirming the coordination of the ligand to the copper center. Key vibrational bands would include C-H, C-N, C-O, and Cu-O/Cu-N stretching modes. The absence of a broad O-H stretching band would indicate the deprotonation of the propanol ligand and the formation of the complex.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a Cu(II) complex typically displays broad d-d transition bands in the visible region, which are responsible for its color. The position and intensity of these bands are dependent on the coordination geometry of the copper center.

-

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, coordination geometry (e.g., square planar, tetrahedral), and crystal packing. However, no published crystal structure for this specific compound has been found.

Applications in Materials Science

The primary application of bis[1-(dimethylamino)-2-propanolato]copper is as a precursor for the deposition of thin films of metallic copper, copper(I) oxide (Cu₂O), and copper(II) oxide (CuO).[4] Its volatility and thermal decomposition characteristics make it suitable for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[4]

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

In CVD, the precursor is vaporized and flows into a reaction chamber where it decomposes on a heated substrate to form a thin film. ALD is a similar technique that relies on sequential, self-limiting surface reactions to deposit films one atomic layer at a time, offering exceptional control over film thickness and conformality.

Cu(dmap)₂ is valued in these processes for its ability to deposit pure copper films at relatively low temperatures (e.g., 230-350 °C) without the need for a separate reducing agent.

The general workflow for a CVD or ALD process using Cu(dmap)₂ is illustrated below.

Caption: General workflow for CVD/ALD using Cu(dmap)₂.

Experimental Protocol for Thin Film Deposition (General)

While specific parameters vary depending on the reactor geometry and desired film properties, a representative experimental protocol for MOCVD of copper films using Cu(dmap)₂ can be outlined as follows:

-

Substrate Preparation: A suitable substrate (e.g., SiO₂/Si(100)) is cleaned and loaded into the cold-wall CVD reactor.

-

Precursor Handling: The solid Cu(dmap)₂ precursor is loaded into a bubbler under an inert atmosphere.

-

System Purge: The reactor and gas lines are purged with an inert gas (e.g., high-purity nitrogen) to remove residual air and moisture.

-

Heating: The substrate is heated to the desired deposition temperature, typically in the range of 230–350 °C. The precursor bubbler is heated to a temperature sufficient for sublimation (e.g., 90-120 °C).

-

Deposition: A controlled flow of the inert carrier gas is passed through the bubbler to transport the precursor vapor into the reaction chamber.

-

Decomposition: The precursor thermally decomposes on the hot substrate surface, resulting in the deposition of a copper film and the release of volatile byproducts.

-

Cooling and Characterization: After the desired deposition time, the precursor flow is stopped, and the system is cooled to room temperature under an inert gas flow. The resulting film can then be characterized by techniques such as X-ray diffraction (XRD) for crystallinity and orientation, and X-ray photoelectron spectroscopy (XPS) for elemental composition and purity.

Biological Properties

An extensive review of the scientific literature reveals no specific studies on the biological activity, toxicology, or potential therapeutic applications of bis[1-(dimethylamino)-2-propanolato]copper. The research focus for this compound has been exclusively within materials science.

While many copper complexes are known to exhibit a wide range of biological effects, including antimicrobial and anticancer activities, these properties are highly dependent on the nature of the coordinating ligands.[4][5][6] The ligands influence the complex's stability, lipophilicity, and ability to interact with biological macromolecules like DNA and proteins.[7] Without experimental data, any potential biological role of Cu(dmap)₂ remains purely speculative. There are no known signaling pathways associated with this compound.

Conclusion

Bis[1-(dimethylamino)-2-propanolato]copper is a well-established organometallic precursor with significant utility in the electronics and materials industries for the deposition of high-purity copper and copper oxide thin films. Its key advantages include good volatility and the ability to yield metallic films at moderate temperatures without an external reducing agent. However, there is a notable lack of publicly available, detailed characterization data, including specific spectroscopic and crystallographic information. Furthermore, its biological properties have not been investigated, distinguishing it from other copper complexes that are studied for medicinal applications. Future research could focus on filling these data gaps to provide a more complete scientific understanding of this important compound and potentially uncover new applications.

References

- 1. Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2 | Cu(C5H12NO)2 – Ereztech [ereztech.com]

- 2. Bis(dimethylamino-2-propoxy)copper(Cu(dmap)2) | C10H24CuN2O2 | CID 15800092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2 | C10H24CuN2O2 - Ereztech [ereztech.com]

- 4. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper Coordination Compounds as Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper (Cu): Reactivity, coordination compounds and biological action | Research, Society and Development [rsdjournal.org]

- 7. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight of Bis(dimethylamino-2-propoxy)copper(II)

Abstract: This technical guide provides a comprehensive overview of the molecular weight of Bis(dimethylamino-2-propoxy)copper(II), a coordination complex of interest in materials science and catalysis.[1] It details the theoretical calculation of its molecular weight from its chemical formula and outlines a standard experimental protocol for its determination using mass spectrometry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a precise understanding of this compound's fundamental properties.

Introduction to Bis(dimethylamino-2-propoxy)copper(II)

Bis(dimethylamino-2-propoxy)copper(II), also known by the synonym Bis[1-(dimethylamino)-2-propanolato]copper or the formula Cu(dmap)₂, is a copper(II) coordination complex.[1] It exists as dark purple crystals and is noted for its sensitivity to air and moisture.[1][2] This compound serves as a catalyst in various organic synthesis reactions, particularly in cross-coupling and polymerization, and is utilized as a precursor for creating copper-based materials through processes like chemical vapor deposition (CVD).[1] An accurate determination of its molecular weight is fundamental for stoichiometric calculations in these applications, ensuring reproducibility and precision in experimental and industrial settings.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[3] The chemical formula for Bis(dimethylamino-2-propoxy)copper(II) is Cu(C₅H₁₂NO)₂, which can also be written as C₁₀H₂₄CuN₂O₂.[1][2][4][5]

The calculation is based on the number of atoms of each element and their respective standard atomic weights.

Elemental Composition and Atomic Weights

The first step is to identify the elements and the number of atoms of each in the molecular formula.

| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 10 | 12.011 |

| Hydrogen | H | 24 | 1.008 |

| Copper | Cu | 1 | 63.546 |

| Nitrogen | N | 2 | 14.007 |

| Oxygen | O | 2 | 15.999 |

Calculation of Total Molecular Weight

The total molecular weight is the sum of the masses of all atoms in the molecule.

| Element | Calculation | Subtotal ( g/mol ) |

| Carbon | 10 × 12.011 | 120.110 |

| Hydrogen | 24 × 1.008 | 24.192 |

| Copper | 1 × 63.546 | 63.546 |

| Nitrogen | 2 × 14.007 | 28.014 |

| Oxygen | 2 × 15.999 | 31.998 |

| Total | 267.860 |

Based on this calculation, the theoretical molecular weight of Bis(dimethylamino-2-propoxy)copper(II) is 267.86 g/mol . This value is consistent with the formula weight provided in commercial and safety data sheets.[1][2][4][5]

Experimental Determination of Molecular Weight

While theoretical calculations provide a precise value, experimental verification is crucial for confirming the identity and purity of a synthesized compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and commonly used technique for determining the molecular weight of coordination complexes.

Experimental Protocol: ESI-MS Analysis

This protocol outlines a general procedure for the analysis of Bis(dimethylamino-2-propoxy)copper(II) using ESI-MS.

Objective: To experimentally determine the molecular mass of Cu(C₅H₁₂NO)₂.

Materials:

-

Bis(dimethylamino-2-propoxy)copper(II) sample

-

High-purity solvent (e.g., acetonitrile or methanol)

-

Volumetric flasks and micropipettes

-

Syringe and syringe filter (0.2 µm)

-

ESI-MS instrument

Procedure:

-

Sample Preparation:

-

Due to the compound's sensitivity, all handling should be performed under an inert atmosphere (e.g., in a glovebox).

-

Prepare a stock solution by accurately weighing approximately 1 mg of the compound and dissolving it in 10 mL of the chosen solvent in a volumetric flask.

-

Perform a serial dilution to obtain a final concentration suitable for ESI-MS analysis, typically in the range of 1-10 µM.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution appropriate for the expected mass range.

-

Set the instrument to operate in positive ion mode, as copper complexes are readily ionized to form positive ions.

-

Optimize key ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable signal and minimize fragmentation.

-

-

Sample Infusion and Data Acquisition:

-

Filter the prepared sample solution through a 0.2 µm syringe filter to remove any particulates.

-

Infuse the sample into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).

-

-

Data Analysis:

-

Analyze the resulting spectrum to identify the peak corresponding to the molecular ion [M]⁺ or other relevant adducts (e.g., [M+H]⁺, [M+Na]⁺). For Cu(C₅H₁₂NO)₂, the primary species observed would likely be the intact molecule with a +2 charge from the copper center, which would appear as the radical cation [M]˙⁺.

-

The m/z value of this peak directly corresponds to the molecular mass of the compound.

-

Compare the experimentally determined mass to the theoretical molecular weight. The high resolution of modern mass spectrometers allows for confirmation of the elemental composition by matching the exact mass and isotopic pattern.

-

Data Presentation and Interpretation

The results from theoretical calculations and experimental analysis should be systematically compared.

| Parameter | Value ( g/mol ) | Source |

| Theoretical Molecular Weight | 267.86 | Calculation from Formula[1][4][5] |

| Experimental Molecular Weight | TBD | ESI-MS |

A close correlation between the theoretical and experimental values (typically within a few parts per million on a high-resolution instrument) confirms the compound's identity.

Visualization of Workflow

The logical flow from compound information to final verification can be visualized to clarify the process for researchers.

References

- 1. Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2 | Cu(C5H12NO)2 – Ereztech [ereztech.com]

- 2. Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2 | C10H24CuN2O2 - Ereztech [ereztech.com]

- 3. Molecular weight | Definition, Molecular Mass, & Facts | Britannica [britannica.com]

- 4. strem.com [strem.com]

- 5. 185827-91-2 | CAS DataBase [m.chemicalbook.com]

Cu(C₅H₁₂NO)₂ chemical formula

An In-depth Technical Guide on Bis(dimethylamino-2-propoxy)copper(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with the formula Cu(C₅H₁₂NO)₂, identified as Bis(dimethylamino-2-propoxy)copper(II), also known by the synonym Bis[1-(dimethylamino)-2-propanolato]copper(II) and the abbreviation Cu(dmap)₂. This document consolidates available data on its physicochemical properties, synthesis, and current applications. It is important to note that while this guide is intended for an audience in drug development, the primary application of this compound found in the literature is in materials science, specifically as a precursor for thin film deposition. As of the current date, there is a notable absence of published research on its biological activity, mechanism of action in biological systems, or its potential for therapeutic applications.

Physicochemical Properties

The quantitative physicochemical properties of Bis(dimethylamino-2-propoxy)copper(II) are summarized in Table 1 for easy reference and comparison.

Table 1: Physicochemical Data of Bis(dimethylamino-2-propoxy)copper(II)

| Property | Value | Source |

| IUPAC Name | copper;bis(1-(dimethylamino)propan-2-olate) | [1] |

| Synonyms | Bis[1-(dimethylamino)-2-propanolato]copper, Cu(dmap)₂ | [2] |

| CAS Number | 185827-91-2 | [2] |

| Molecular Formula | C₁₀H₂₄CuN₂O₂ | [1] |

| Molecular Weight | 267.86 g/mol | [1][3] |

| Appearance | Dark purple crystals | [2][3] |

| Melting Point | 126-131 °C | [3] |

| Purity | ≥97% | [4][5] |

| Sensitivity | Air and moisture sensitive | [2][3] |

| Solubility | Information not readily available, but likely soluble in organic solvents. | |

| Decomposition Temperature | 185-188 °C | [6] |

| Sublimation Temperature | 90 °C at 0.05 Torr | [6] |

Synthesis and Characterization

While detailed experimental protocols for the synthesis of Bis(dimethylamino-2-propoxy)copper(II) for biological applications are not available, a general synthesis approach can be inferred from its use as a chemical precursor. The synthesis involves the reaction of a copper(II) salt with the ligand 1-dimethylamino-2-propanol.

Experimental Protocol: General Synthesis

A general procedure for the synthesis of similar copper(II) alkoxide complexes involves the following steps:

-

Ligand Preparation: The ligand, 1-dimethylamino-2-propanol, is commercially available.

-

Reaction: A copper(II) salt, such as copper(II) chloride or copper(II) acetate, is dissolved in a suitable anhydrous solvent (e.g., ethanol, methanol, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) due to the air and moisture sensitivity of the final product.[2]

-

An equimolar amount of the ligand, 1-dimethylamino-2-propanol, is added to the solution, often in the presence of a base to deprotonate the hydroxyl group of the alcohol.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Isolation and Purification: The resulting product, Bis(dimethylamino-2-propoxy)copper(II), may precipitate from the solution upon cooling or after removal of the solvent under reduced pressure. The solid product is then collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum.

Characterization

The characterization of the synthesized complex would typically involve the following analytical techniques:

-

Elemental Analysis: To confirm the empirical formula (%C, %H, %N).[3]

-

Titration: To determine the copper content (%Cu).[3]

-

Spectroscopy (FT-IR, UV-Vis): To identify functional groups and study the electronic transitions of the complex.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and its coordination to the copper center (note: due to the paramagnetic nature of Cu(II), NMR spectra may be broadened).

-

X-ray Crystallography: To determine the precise three-dimensional molecular structure.

Below is a conceptual workflow for the synthesis and characterization of Bis(dimethylamino-2-propoxy)copper(II).

Applications and Biological Relevance

The primary documented application of Bis(dimethylamino-2-propoxy)copper(II) is as a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes for the fabrication of copper, copper oxide (Cu₂O), and copper sulfide (Cu₂S) thin films for electronic applications.[2][6] These applications are in the field of materials science and semiconductor manufacturing and are not directly related to drug development.

A thorough search of scientific literature reveals a significant lack of studies on the biological activity of Bis(dimethylamino-2-propoxy)copper(II). There is no available data on its cytotoxicity, antimicrobial properties, enzymatic inhibition, or any other pharmacological effects. Consequently, there are no established experimental protocols for biological assays or identified signaling pathways involving this compound.

The absence of such data suggests that Bis(dimethylamino-2-propoxy)copper(II) has not been a focus of research in the fields of medicinal chemistry or drug development to date.

Future Directions for Research

Given the general interest in copper complexes for various therapeutic areas, including as anticancer and antimicrobial agents, Bis(dimethylamino-2-propoxy)copper(II) could be a candidate for initial biological screening. A logical first step for researchers in drug development would be to perform preliminary in vitro assays.

A suggested logical workflow for initiating biological investigation is presented below.

Conclusion

Bis(dimethylamino-2-propoxy)copper(II) is a well-characterized copper(II) complex with established applications in materials science. Its physicochemical properties are documented, and a general synthesis procedure can be outlined. However, for professionals in drug development, it is crucial to recognize the current void in the literature regarding its biological effects. The information presented in this guide serves as a foundational reference, highlighting both what is known and the significant opportunities that exist for novel biological investigation of this compound. Future research is required to determine if Bis(dimethylamino-2-propoxy)copper(II) holds any potential as a therapeutic agent.

References

- 1. Bis(dimethylamino-2-propoxy)copper(Cu(dmap)2) | C10H24CuN2O2 | CID 15800092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2 | Cu(C5H12NO)2 – Ereztech [ereztech.com]

- 3. Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2 | C10H24CuN2O2 - Ereztech [ereztech.com]

- 4. Bis(dimethylamino-2-propoxy)copper(II) | CymitQuimica [cymitquimica.com]

- 5. strem.com [strem.com]

- 6. Bis(dimethylamino-2-propoxy)copper(II), min. 98% Cu(dmap)2 | 185827-91-2 [chemicalbook.com]

An In-depth Technical Guide on Bis(dimethylamino-2-propoxy)copper(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dimethylamino-2-propoxy)copper(II), with the chemical formula C₁₀H₂₄CuN₂O₂, is a copper(II) coordination complex.[1] It is also known by its synonym, Bis[1-(dimethylamino)-2-propanolato]copper.[1] This compound presents as a dark purple crystalline solid and is noted for its sensitivity to air and moisture, necessitating handling and storage under an inert atmosphere.[1] Its primary applications are in materials science as a precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of copper-containing thin films, and as a catalyst in organic synthesis.[1][2]

Physicochemical Properties

A summary of the known physical and chemical properties of Bis(dimethylamino-2-propoxy)copper(II) is presented in Table 1.

Table 1: Physicochemical Properties of Bis(dimethylamino-2-propoxy)copper(II)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₄CuN₂O₂ | [1][3] |

| Molecular Weight | 267.86 g/mol | [1][3][4] |

| Appearance | Dark purple crystals | [1] |

| CAS Number | 185827-91-2 | [1][4][5][6] |

| Sensitivity | Air and moisture sensitive | [1][5] |

Spectral Data

Detailed, experimentally-derived spectral data for Bis(dimethylamino-2-propoxy)copper(II) is not extensively available in the public domain. This section outlines the expected spectral characteristics based on the analysis of similar copper(II) complexes and provides general experimental protocols for their acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expected Data: Copper(II) complexes typically exhibit d-d transitions in the visible region of the electromagnetic spectrum. For a copper(II) complex with a likely distorted square planar or tetrahedral geometry, one would anticipate one or more broad absorption bands in the range of 500-800 nm. Charge transfer bands may also be observed in the UV region.

Data Presentation:

Table 2: Expected UV-Vis Spectral Data for Bis(dimethylamino-2-propoxy)copper(II)

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |

| Data not publicly available | Data not publicly available | e.g., Dichloromethane | d-d transitions |

| Data not publicly available | Data not publicly available | e.g., Dichloromethane | Ligand-to-metal charge transfer (LMCT) |

Experimental Protocol:

A solution of Bis(dimethylamino-2-propoxy)copper(II) would be prepared in a suitable, dry, and deoxygenated solvent such as dichloromethane or toluene. The UV-Vis spectrum would be recorded at room temperature using a dual-beam spectrophotometer over a wavelength range of 200-900 nm. The concentration of the solution should be adjusted to obtain absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

Infrared (IR) Spectroscopy

Expected Data: The IR spectrum will provide information about the coordination of the dimethylamino-2-propoxy ligand to the copper center. Key vibrational bands would include C-H, C-N, C-O, and Cu-O/Cu-N stretching and bending modes. The absence of a strong O-H stretching band would confirm the deprotonation of the alcohol group upon coordination.

Data Presentation:

Table 3: Expected IR Spectral Data for Bis(dimethylamino-2-propoxy)copper(II)

| Wavenumber (cm⁻¹) | Assignment |

| Data not publicly available | ν(C-H) |

| Data not publicly available | ν(C-N) |

| Data not publicly available | ν(C-O) |

| Data not publicly available | ν(Cu-O) / ν(Cu-N) |

Experimental Protocol:

Due to the air and moisture sensitivity of the compound, the IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer in a glovebox or using a sealed, airtight sample holder (e.g., a KBr pellet prepared in an inert atmosphere). The spectrum would typically be recorded in the 4000-400 cm⁻¹ range.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Expected Data: As a copper(II) complex with a d⁹ electron configuration, Bis(dimethylamino-2-propoxy)copper(II) is paramagnetic and should be EPR active. The EPR spectrum, typically recorded at low temperatures in a frozen solution or as a powder, would provide information about the electronic structure and the coordination environment of the copper ion. The spectrum is expected to be axial or rhombic, with characteristic g-values (g|| and g⊥) and possibly hyperfine coupling to the copper nucleus (I = 3/2).

Data Presentation:

Table 4: Expected EPR Spectral Data for Bis(dimethylamino-2-propoxy)copper(II)

| Parameter | Value |

| g | |

| g⊥ | Data not publicly available |

| A | |

| A⊥ (cm⁻¹ or MHz) | Data not publicly available |

Experimental Protocol:

The EPR spectrum would be recorded on an X-band EPR spectrometer. For a frozen solution spectrum, the compound would be dissolved in a suitable glass-forming solvent (e.g., toluene or a mixture of dichloromethane and toluene) and the solution would be frozen in liquid nitrogen. The spectrum would be recorded at a temperature of approximately 77 K. A powder spectrum would be obtained from a crystalline sample of the compound at a similar low temperature.

Mass Spectrometry

Expected Data: Mass spectrometry can be used to confirm the molecular weight of the complex. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) could be employed. The mass spectrum would be expected to show a molecular ion peak corresponding to the intact complex or fragments resulting from the loss of ligands. Isotope patterns for copper (⁶³Cu and ⁶⁵Cu) would be a key feature for identifying copper-containing fragments.

Data Presentation:

Table 5: Expected Mass Spectrometry Data for Bis(dimethylamino-2-propoxy)copper(II)

| m/z | Assignment |

| Data not publicly available | [M]⁺ or [M+H]⁺ |

| Data not publicly available | Fragments |

Experimental Protocol:

For ESI-MS, a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) would be infused into the mass spectrometer. The analysis would be performed in positive ion mode. The choice of ionization technique and solvent would be critical to prevent decomposition of the air-sensitive complex.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of Bis(dimethylamino-2-propoxy)copper(II).

Caption: Logical workflow for the synthesis and characterization of Bis(dimethylamino-2-propoxy)copper(II).

Signaling Pathways and Biological Activity

There is no publicly available information to suggest that Bis(dimethylamino-2-propoxy)copper(II) is involved in any biological signaling pathways or has been investigated for drug development purposes. Its primary application is in materials science.

Conclusion

Bis(dimethylamino-2-propoxy)copper(II) is a valuable precursor in materials chemistry. While its basic physicochemical properties are documented by commercial suppliers, a comprehensive public dataset of its spectral properties is currently lacking. The information and protocols provided in this guide are based on established analytical techniques for similar copper(II) complexes and are intended to serve as a foundational resource for researchers undertaking a detailed characterization of this compound. Further experimental investigation is required to populate the spectral data tables and to fully elucidate the structure-property relationships of this copper complex.

References

- 1. Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2 | Cu(C5H12NO)2 – Ereztech [ereztech.com]

- 2. americanelements.com [americanelements.com]

- 3. Bis(dimethylamino-2-propoxy)copper(Cu(dmap)2) | C10H24CuN2O2 | CID 15800092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Strem, An Ascensus Company CAS# 185827-91-2. 1g. Bis(dimethylamino-2-propoxy)copper(II), | Fisher Scientific [fishersci.com]

- 5. strem.com [strem.com]

- 6. eMolecules Bis(dimethylamino-2-propoxy)copper(II), min. 97% Cu(dmap)2 | Fisher Scientific [fishersci.com]

A Comprehensive Technical Guide on the Thermal Stability of Bis(dimethylamino-2-propoxy)copper(II) (Cu(dmap)2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dimethylamino-2-propoxy)copper(II), commonly abbreviated as Cu(dmap)₂, is a copper(II) coordination complex that has garnered significant interest as a precursor for the deposition of copper and copper-containing thin films via techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). The efficacy and viability of these processes are intrinsically linked to the thermal properties of the precursor, most notably its thermal stability and volatility. A well-defined thermal decomposition temperature is critical to establish a suitable temperature window for deposition, ensuring the precursor remains intact during vaporization and transport to the substrate. This technical guide provides an in-depth analysis of the thermal stability of Cu(dmap)₂, presenting key quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.

Thermal Stability Data

The thermal stability of Cu(dmap)₂ has been primarily investigated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. This technique provides crucial information about the onset of decomposition and the residual mass after thermal degradation.

A key study by Hoffman and Emslie provides comparative TGA data for Cu(dmap)₂ alongside its fluorinated analogues. The analysis was conducted under an argon atmosphere at atmospheric pressure with a heating rate of 10 °C/min. The TGA curve for Cu(dmap)₂ reveals a single, sharp mass loss step, indicating a relatively clean decomposition process.

| Parameter | Value | Reference |

| Onset of Decomposition | ~185 °C | [1] |

| Completion of Decomposition | ~250 °C | Inferred from TGA curve |

| Residual Mass | ~30% (as CuO) | Inferred from TGA curve |

Another source reports a decomposition temperature in the range of 185-188°C.[1] This narrow range further corroborates the distinct decomposition threshold of the compound. The residual mass of approximately 30% is consistent with the theoretical percentage of copper oxide (CuO) remaining after the complete combustion of the organic ligands.

Experimental Protocols

To ensure reproducibility and accurate comparison of thermal analysis data, adherence to standardized experimental protocols is essential. The following sections detail the methodologies for the synthesis and thermal analysis of Cu(dmap)₂.

Synthesis of Cu(dmap)₂

The synthesis of bis(dimethylamino-2-propoxy)copper(II) is typically achieved through a salt metathesis reaction. A general procedure is as follows:

-

Ligand Formation: 1-(Dimethylamino)-2-propanol is deprotonated using a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Reaction with Copper(II) Salt: The resulting sodium aminoalkoxide is then reacted with a copper(II) salt, commonly copper(II) chloride (CuCl₂), in a stoichiometric ratio. The reaction mixture is stirred at room temperature for several hours.

-

Isolation and Purification: The sodium chloride byproduct is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude Cu(dmap)₂ product. Further purification can be achieved by sublimation or recrystallization to obtain the dark purple crystalline solid.

Thermogravimetric Analysis (TGA)

The thermal stability of Cu(dmap)₂ is evaluated using a thermogravimetric analyzer. A typical experimental setup and procedure are outlined below:

-

Sample Preparation: A small, accurately weighed sample of Cu(dmap)₂ (typically 3-5 mg) is placed in an inert sample pan, commonly made of alumina or platinum.

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as high-purity argon or nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature), and its first derivative (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and thermal analysis of Cu(dmap)₂.

Caption: Workflow for the synthesis and thermal stability analysis of Cu(dmap)2.

Conclusion

The thermal stability of Cu(dmap)₂ is a well-defined and critical parameter for its application as a precursor in material science. With a decomposition onset temperature of approximately 185 °C, it offers a suitable thermal window for ALD and CVD processes at lower temperatures. The clean, single-step decomposition profile observed in thermogravimetric analysis simplifies its use and contributes to the deposition of high-purity copper-containing films. The detailed experimental protocols for synthesis and thermal analysis provided in this guide serve as a valuable resource for researchers and professionals in ensuring the reliable and reproducible use of this important copper precursor.

References

An In-depth Technical Guide to the Solubility of Bis(dimethylamino-2-propoxy)copper(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bis(dimethylamino-2-propoxy)copper(II), a key organometallic precursor and catalyst. Due to the compound's sensitivity to air and moisture, this guide also includes detailed experimental protocols for determining its solubility under inert conditions.

Introduction to Bis(dimethylamino-2-propoxy)copper(II)

Bis(dimethylamino-2-propoxy)copper(II), also known by the synonym Bis[1-(dimethylamino)-2-propanolato]copper or the formula Cu(dmap)₂, is a copper(II) coordination complex. It presents as dark purple crystals and is recognized for its utility as a catalyst in organic synthesis and as a precursor for the chemical vapor deposition (CVD) of copper-containing thin films.[1] Its chemical structure and sensitivity to air and moisture are critical factors influencing its solubility.

Solubility Profile

A thorough review of available literature, including patents and technical data sheets, indicates a lack of specific quantitative solubility data for Bis(dimethylamino-2-propoxy)copper(II). However, qualitative solubility information has been derived from its applications in chemical vapor deposition, where it is often delivered in a solvent.

Qualitative Solubility Data

The compound exhibits affinity for a range of organic solvents. This solubility is attributed to the shielding of the oxygen and nitrogen atoms of the aminoalkoxide ligand by the alkyl groups, which minimizes intermolecular interactions.[2]

| Solvent Class | Solvent Examples | Solubility | Reference |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High Affinity / Soluble | [2][3] |

| Aromatic Hydrocarbons | Toluene | High Affinity / Soluble | [2][3] |

| Amines | Triethylamine | Soluble | [3] |

| Water | - | Insoluble |

Experimental Protocol for Solubility Determination

Given the absence of quantitative data, researchers may need to determine the solubility of Bis(dimethylamino-2-propoxy)copper(II) in specific solvents for their applications. The following is a detailed methodology for such a determination, adapted for an air- and moisture-sensitive compound.

Materials and Equipment

-

Bis(dimethylamino-2-propoxy)copper(II)

-

Anhydrous solvent of interest (e.g., THF, toluene)

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Analytical balance

-

Thermostatically controlled shaker or stirrer

-

Syringes and needles

-

Filtration apparatus (e.g., syringe filter with a PTFE membrane)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or other suitable analytical instrument (e.g., ICP-MS for copper analysis)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart outlining the key stages for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution (under Inert Atmosphere):

-

In a glovebox or on a Schlenk line, add an excess amount of Bis(dimethylamino-2-propoxy)copper(II) to a known volume of the anhydrous solvent in a sealed vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or on a stirrer plate at the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration (under Inert Atmosphere):

-

Allow the undissolved solid to settle.

-

Using a syringe fitted with a needle, carefully draw a known volume of the supernatant.

-

Attach a syringe filter to the syringe and dispense the clear, filtered solution into a clean, dry, pre-weighed volumetric flask.

-

-

Analysis:

-

Reweigh the volumetric flask to determine the mass of the collected solution.

-

Dilute the solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Determine the concentration of Bis(dimethylamino-2-propoxy)copper(II) in the diluted solution using a suitable analytical technique. UV-Vis spectrophotometry can be used by creating a calibration curve, or ICP-MS can be employed to determine the copper concentration, from which the concentration of the complex can be calculated.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Signaling Pathways and Logical Relationships

In the context of its application in CVD, the solubility of Bis(dimethylamino-2-propoxy)copper(II) is a critical parameter that influences the precursor delivery and subsequent film deposition. The logical relationship between solubility and the CVD process is depicted below.

Caption: The influence of solubility on the key stages of a Chemical Vapor Deposition (CVD) process.

References

- 1. Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2 | Cu(C5H12NO)2 – Ereztech [ereztech.com]

- 2. US6982341B1 - Volatile copper aminoalkoxide complex and deposition of copper thin film using same - Google Patents [patents.google.com]

- 3. EP2060577B1 - Copper precursors for thin film deposition - Google Patents [patents.google.com]

The Versatility of Copper-DMAP Systems in Modern Catalysis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning applications of copper-4-dimethylaminopyridine (Cu-DMAP) catalytic systems in organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document details the synthesis, mechanisms, and practical applications of these versatile catalysts, with a focus on their role in Chan-Lam cross-coupling, N-vinylation, and decarboxylative C-N coupling reactions.

Introduction: The Rise of Copper-DMAP Catalysis

Copper-based catalysts have garnered significant attention as cost-effective, abundant, and environmentally benign alternatives to precious metal catalysts like palladium. The combination of copper with 4-dimethylaminopyridine (DMAP), a highly effective nucleophilic catalyst and ligand, has unlocked novel reactivity and expanded the synthetic chemist's toolkit. This guide explores the utility of specific Cu-DMAP systems, providing a comprehensive resource for their application in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

Chan-Lam C-N and C-S Cross-Coupling with [Cu(DMAP)₄I]I

The Chan-Lam coupling reaction is a powerful method for the formation of carbon-heteroatom bonds. A significant advancement in this area is the use of the square pyramidal copper complex, [Cu(DMAP)₄I]I, which demonstrates remarkable efficiency at room temperature.[1]

Synthesis of the [Cu(DMAP)₄I]I Catalyst

The catalyst is synthesized via a disproportionation reaction of copper(I) iodide and DMAP.[1]

Experimental Protocol:

-

A mixture of CuI (1 mmol) and DMAP (4 mmol) is stirred in dimethyl sulfoxide (DMSO) at room temperature for 3 hours.

-

The mixture is then allowed to stand at room temperature.

-

After 48 hours, pure crystals of [Cu(DMAP)₄I]I are isolated.

-

The resulting crystals are washed and dried to yield the final product (typical yield: 85%).[1]

Catalytic Performance in Chan-Lam Coupling

The [Cu(DMAP)₄I]I complex is highly effective for the coupling of aryl boronic acids with a wide range of amines, amides, and thiols. The reactions are typically rapid, often completing within minutes at room temperature with low catalyst loading.[1]

| Entry | Amine/Thiol Substrate | Aryl Boronic Acid | Time (min) | Yield (%) |

| 1 | N-Methylbenzylamine | Phenylboronic acid | 5 | 93 |

| 2 | Aniline | Phenylboronic acid | 5 | 92 |

| 3 | 4-Methoxyaniline | Phenylboronic acid | 5 | 94 |

| 4 | Indole | Phenylboronic acid | 10 | 90 |

| 5 | Benzamide | Phenylboronic acid | 30 | 85 |

| 6 | Thiophenol | Phenylboronic acid | 5 | 95 |

| 7 | N-Methylaniline | 4-Methoxyphenylboronic acid | 5 | 92 |

| 8 | Morpholine | 4-Tolylboronic acid | 10 | 88 |

General Experimental Protocol for Chan-Lam Coupling:

-

To a solution of the amine or thiol (1 mmol) and aryl boronic acid (1.2 mmol) in methanol (5 mL), add [Cu(DMAP)₄I]I (0.02 mmol, 2 mol%).

-

Stir the reaction mixture at room temperature for the time indicated in the table.

-

Upon completion, as monitored by TLC, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired product.[1]

Proposed Catalytic Cycle

The reaction is believed to proceed through a Cu(II)/Cu(III) catalytic cycle. The pre-catalyst [Cu(DMAP)₄I]I is a Cu(II) species. The cycle involves transmetalation with the boronic acid, coordination of the amine, and reductive elimination to form the C-N bond.

References

An In-depth Technical Guide to Bis(dimethylamino-2-propoxy)copper(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dimethylamino-2-propoxy)copper(II), with the chemical formula Cu(C₅H₁₂NO)₂, is a coordination complex that has garnered attention primarily in the field of materials science. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical and physical properties, synthesis, characterization, and applications. Notably, it is extensively utilized as a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for creating thin films of copper and its oxides. While the biological activity of many copper complexes is a burgeoning field of research, this specific compound, Bis(dimethylamino-2-propoxy)copper(II), has not been extensively studied for its therapeutic potential. This guide will summarize the available data, present detailed experimental protocols for its use in thin-film deposition, and identify gaps in the current knowledge, particularly concerning its biological properties.

Introduction

Bis(dimethylamino-2-propoxy)copper(II), also known as Cu(dmap)₂, is a dark purple crystalline solid.[1] The copper atom is in the +2 oxidation state, coordinated by two deprotonated 1-dimethylamino-2-propanol ligands.[1] Its primary application lies in the fabrication of copper-containing thin films, which are crucial components in various electronic and catalytic systems.[2][3] The volatility and thermal stability of Cu(dmap)₂ make it a suitable precursor for gas-phase deposition techniques.[3]

Chemical and Physical Properties

A summary of the known chemical and physical properties of Bis(dimethylamino-2-propoxy)copper(II) is presented in Table 1. The compound is sensitive to air and moisture, necessitating handling and storage in an inert atmosphere.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₄CuN₂O₂ | [1][4] |

| Molecular Weight | 267.86 g/mol | [1][4] |

| CAS Number | 185827-91-2 | [1] |

| Appearance | Dark purple crystals | [1][5] |

| Melting Point | 126-131 °C | [5] |

| Purity | 97%+ | [6][7] |

| Decomposition Temperature | 185-188 °C | [3] |

| Sublimation Temperature | 90 °C at 0.05 Torr | [3] |

Synthesis and Structural Characterization

Spectroscopic and Magnetic Properties

Comprehensive spectroscopic and magnetic characterization data for Bis(dimethylamino-2-propoxy)copper(II) are scarce in the literature. While general spectroscopic techniques are undoubtedly used for quality control during its commercial production, detailed studies on its electronic structure and magnetic behavior have not been published. For context, other copper(II) complexes are often characterized by techniques such as UV-Vis and EPR spectroscopy to probe the d-d transitions and the paramagnetic nature of the Cu(II) ion.[8] Magnetic susceptibility measurements on similar binuclear copper(II) complexes have revealed both ferromagnetic and antiferromagnetic interactions, depending on the bridging ligands and the Cu-Cu distance.[9]

Applications in Materials Science

The most well-documented application of Bis(dimethylamino-2-propoxy)copper(II) is as a precursor for the deposition of copper-containing thin films via ALD and CVD.[1][3]

Atomic Layer Deposition (ALD)

Bis(dimethylamino-2-propoxy)copper(II) has been successfully used as a precursor for the ALD of copper(I) oxide (Cu₂O) thin films.[2][10] The process typically uses water vapor as the co-reactant.[2][10]

A typical ALD process for depositing Cu₂O films using Cu(dmap)₂ and water is outlined below. The parameters can be adjusted based on the specific reactor configuration and desired film properties.[2]

| Parameter | Value | Reference |

| Precursor | Bis(dimethylamino-2-propoxy)copper(II) | [2] |

| Co-reactant | Water (H₂O) | [2] |

| Precursor Temperature | 100 °C | [2] |

| Deposition Temperature | 110-175 °C | [2][10] |

| Cu(dmap)₂ Pulse Time | 1 s | [2] |

| Cu(dmap)₂ Purge Time | 30 s | [2] |

| H₂O Pulse Time | 1 s | [2] |

| H₂O Purge Time | 30 s | [2] |

| Growth Rate | 0.12 ± 0.02 Å/cycle | [2][10] |

The resulting films are initially Cu₂O but can oxidize to copper(II) oxide (CuO) upon exposure to air.[2] X-ray Photoelectron Spectroscopy (XPS) confirms the presence of Cu(I) in the as-deposited films.[2]

Caption: A typical workflow for the Atomic Layer Deposition of Cu₂O.

Chemical Vapor Deposition (CVD)

Bis(dimethylamino-2-propoxy)copper(II) is also utilized as a precursor in CVD processes for the preparation of Cu, Cu₂O, or copper sulfide (Cu₂S) films for electronic applications.[1][3] The deposition temperatures for these applications typically range from 135 to 170 °C.[3]

Catalytic Applications

Biological Activity and Drug Development Potential

There is a significant lack of information in the scientific literature regarding the biological activity, cytotoxicity, or any potential applications in drug development for Bis(dimethylamino-2-propoxy)copper(II).

However, the broader class of copper complexes has attracted considerable interest for its therapeutic potential.[13][14] Copper is an essential trace element in biological systems, and its complexes have been investigated for a range of bioactivities, including:

-

Antimicrobial Activity: Many copper complexes exhibit potent antibacterial and antifungal properties.[14][15][16][17][18] The proposed mechanisms often involve the disruption of microbial cell membranes, generation of reactive oxygen species (ROS), and interference with essential enzymes.[17]

-

Anticancer Activity: Certain copper complexes have demonstrated significant cytotoxicity against various cancer cell lines.[14][19][20] Their mechanisms of action can include the induction of apoptosis, inhibition of angiogenesis, and interaction with DNA.[19]

Given the established biological activities of other copper complexes, the study of Bis(dimethylamino-2-propoxy)copper(II) in a biological context represents a potential area for future research. It is crucial to note that any extrapolation of the biological activity of other copper complexes to this specific compound would be purely speculative without experimental evidence.

Caption: Potential avenues for future biological research on this compound.

Conclusion and Future Outlook

Bis(dimethylamino-2-propoxy)copper(II) is a valuable precursor in materials science, with well-documented applications in the atomic layer and chemical vapor deposition of copper-containing thin films. Its chemical and physical properties make it suitable for these gas-phase deposition techniques. However, there are significant gaps in the publicly available scientific literature concerning its synthesis, detailed structural and spectroscopic characterization, and catalytic applications in organic synthesis.

Most notably, the biological activity and potential for drug development of Bis(dimethylamino-2-propoxy)copper(II) remain unexplored. While the broader class of copper complexes shows promise in medicine, dedicated studies are required to ascertain if this particular compound possesses any therapeutic properties. Future research should aim to address these knowledge gaps, which could potentially unlock new applications for this versatile copper complex beyond its current use in materials science.

References

- 1. Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2 | Cu(C5H12NO)2 – Ereztech [ereztech.com]

- 2. rsc.org [rsc.org]

- 3. Bis(dimethylamino-2-propoxy)copper(II), min. 98% Cu(dmap)2 | 185827-91-2 [chemicalbook.com]

- 4. Bis(dimethylamino-2-propoxy)copper(Cu(dmap)2) | C10H24CuN2O2 | CID 15800092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2 | C10H24CuN2O2 - Ereztech [ereztech.com]

- 6. Bis(dimethylamino-2-propoxy)copper(II) | CymitQuimica [cymitquimica.com]

- 7. strem.com [strem.com]

- 8. EPR and electronic spectral properties of aryl-substituted bis(dithiophosphato)copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Magnetostructural Properties of Some Doubly-Bridged Phenoxido Copper(II) Complexes [mdpi.com]

- 10. Atomic layer deposition of Cu(i) oxide films using Cu(ii) bis(dimethylamino-2-propoxide) and water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer and antimicrobial activity of new copper (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity and Characterization of a Validated Copper-Complexed Polymer Tape for Surface Disinfectant Applications | MDPI [mdpi.com]

- 16. fayoum.edu.eg [fayoum.edu.eg]

- 17. Engineering copper and copper-based materials for a post-antibiotic era - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Syntheses, Crystal Structures, and Antimicrobial Activities of Copper(II) Complexes Derived from N,N'-Bis(5-Fluorosalicylidene)-1,3-Propanediamine - Beijing Institute of Technology [pure.bit.edu.cn]

- 19. Cu(ii) complexes with a salicylaldehyde derivative and α-diimines as co-ligands: synthesis, characterization, biological activity. Experimental and theoretical approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Characterization of Copper Aminoalkoxide Complexes for Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper complexes have emerged as a promising class of therapeutic agents, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. Among these, copper aminoalkoxide complexes are of particular interest due to their tunable electronic and steric properties, which can be modulated by ligand design. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of copper aminoalkoxide complexes. It details experimental protocols for their preparation and analysis and presents key quantitative data in a structured format. Furthermore, this guide illustrates the synthetic workflow and potential mechanisms of action through detailed diagrams, offering a valuable resource for researchers in the field of medicinal inorganic chemistry and drug development.

Introduction

The field of medicinal inorganic chemistry has seen a surge in the exploration of metal-based compounds as therapeutic agents. Copper, an essential trace element in biological systems, plays a crucial role in various enzymatic processes. The ability of copper to exist in multiple oxidation states and its versatile coordination chemistry make it an attractive metal for the design of novel drugs. Copper aminoalkoxide complexes, featuring a central copper ion coordinated to one or more aminoalkoxide ligands, have garnered significant attention. These ligands, containing both an amino and an alkoxide functional group, offer a rich scaffold for chemical modification, allowing for the fine-tuning of the complex's stability, solubility, and biological activity. This guide delves into the foundational aspects of these promising compounds.

Synthesis of Copper Aminoalkoxide Complexes

The synthesis of copper aminoalkoxide complexes typically involves a multi-step process, beginning with the formation of the aminoalkoxide ligand, followed by its reaction with a suitable copper salt. Two representative synthetic strategies are outlined below.

Experimental Protocol: Synthesis of Fluorinated Copper(II) Aminoalkoxide Complexes

This protocol describes the synthesis of a family of fluorinated copper(II) aminoalkoxide complexes, [Cu{OCR(CF₃)CH₂NMeR'}₂], as reported in the literature.[1]

Step 1: Synthesis of Sodium Aminoalkoxides (Ligand Formation)

-

In a fume hood, a secondary amine (e.g., dimethylamine or N-methylethylamine) is reacted with a corresponding fluorinated epoxide (e.g., 1,1,1-trifluoro-2,3-epoxypropane) in a suitable solvent.

-

The resulting fluorinated amino alcohol is then deprotonated using a strong base, such as sodium hydride (NaH), in an inert solvent like tetrahydrofuran (THF).

-

The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) until the deprotonation is complete, yielding the sodium aminoalkoxide.

-

The product is isolated as a white powder and characterized by elemental analysis and NMR spectroscopy.[1]

Step 2: Synthesis of the Copper(II) Complex

-

The synthesized sodium aminoalkoxide is dissolved in THF.

-

This solution is then added dropwise to a suspension of anhydrous copper(II) chloride (CuCl₂) in THF.

-

The reaction mixture is stirred for several hours at room temperature.

-

The resulting precipitate of sodium chloride (NaCl) is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude copper(II) aminoalkoxide complex.

-